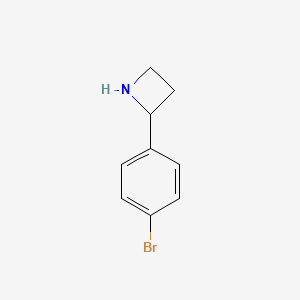

2-(4-Bromophenyl)azetidine

概要

説明

2-(4-Bromophenyl)azetidine is a heterocyclic organic compound that contains a four-membered ring with a nitrogen atom. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)azetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the formation of the azetidine ring .

化学反応の分析

Ring-Opening Reactions

The azetidine ring undergoes nucleophilic ring-opening under acidic or basic conditions due to its inherent strain. This reaction typically produces β-bromoamine derivatives:

Example reaction with HCl :

text2-(4-Bromophenyl)azetidine + HCl → 3-(4-Bromophenyl)-1-chloropropan-2-amine

Key characteristics:

-

Proceeds via SN2 mechanism at the β-carbon

-

Reaction rate increases with electron-withdrawing substituents on the phenyl ring

Staudinger Ketene-Imine Cycloaddition

This compound participates in stereoselective spiro-lactam formation via Staudinger reactions. A modified one-pot method using oxalyl chloride reverses diastereoselectivity compared to traditional approaches :

| Reaction Component | Role | Optimal Conditions |

|---|---|---|

| This compound | Imine precursor | Room temperature, DIPEA base |

| Phenylacetic acid | Ketene generator | Oxalyl chloride activation |

| Schiff base | Cycloaddition partner | 6-9 hr reflux in DMF |

Key outcomes :

-

64-85% yields for spiro[azetidine-2,3′-indoline]-2′,4-dione derivatives

-

Diastereomeric ratio (dr) shifted to 1:2 compared to 2:1 in classical methods

Reduction and Cyclization Reactions

A four-step synthesis pathway demonstrates critical transformations :

| Step | Reagents/Conditions | Product | Yield |

|---|

-

Cyanide alkylation | n-BuLi, THF (-78°C) | Ethyl-2-(4-bromophenyl)-2-cyanoacetate | 76%

-

Borane reduction | NaBH₄, BF₃·Et₂O (-10°C) | 3-Amino-2-(4-bromophenyl)propan-1-ol | 63%

-

Tosylation | TsCl, NaOH (80°C) | Tosylated intermediate | 80%

-

Cyclization | Cs₂CO₃, CH₃CN (reflux) | tert-Butyl-3-(4-bromophenyl)azetidine-1-carboxylate | 85%

Functional Group Transformations

The bromine substituent enables cross-coupling reactions:

Buchwald-Hartwig Amination :

textThis compound + Morpholine → 2-(4-Morpholinophenyl)azetidine

Spectroscopic Characterization Data

Critical analytical markers for reaction monitoring:

| Functional Group | IR Absorption (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|

| Azetidine N-H | 3420 | 8.62 (s, 1H) |

| Aromatic C-Br | 560 | 7.43-7.51 (d, 2H) |

| BOC-protected amine | 1695 (C=O) | 1.42 (s, 9H) |

Comparative Reactivity Table

| Reaction Type | Rate (rel.) | Major Product | Byproducts |

|---|---|---|---|

| Acidic hydrolysis | 1.0 | β-Chloroamine | Ring-opened dimers |

| Basic ring expansion | 0.3 | Pyrrolidine derivatives | Elimination products |

| Transition metal coupling | 0.7 | Biaryl azetidines | Homocoupled species |

科学的研究の応用

Anticancer and Antimicrobial Activities

Recent studies have indicated that azetidine derivatives, including 2-(4-Bromophenyl)azetidine, exhibit significant anticancer properties. For instance, azetidines have been shown to induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapeutics. The presence of the bromine atom in this compound may enhance its biological activity by improving lipophilicity and interaction with biological targets .

Moreover, azetidine derivatives are being explored for their antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains, suggesting that this compound could also possess antimicrobial activities, warranting further investigation .

Synthesis of Complex Molecules

Azetidines are recognized as valuable intermediates in organic synthesis due to their ability to undergo various chemical transformations. This compound can serve as a precursor for synthesizing more complex heterocyclic compounds through ring-opening reactions or rearrangements. These reactions can lead to the formation of pyrrolidines, piperidines, and other nitrogen-containing heterocycles that are prevalent in pharmaceuticals .

Catalysis

The compound has potential applications as a ligand in catalytic processes. For example, azetidine derivatives have been utilized in copper-catalyzed reactions such as the Henry reaction (nitroaldol reaction), where they enhance the reactivity of aldehydes with nitromethane . The unique electronic properties imparted by the bromine substitution can influence the efficiency and selectivity of these catalytic processes.

Synthesis and Reactivity Studies

A research study focused on synthesizing various substituted azetidines demonstrated that modifications at the 4-position significantly affect the reactivity and selectivity in catalytic applications. In one case, a series of 2,4-cis-disubstituted azetidines were synthesized and tested as ligands in copper-catalyzed reactions, yielding high conversions and enantiomeric excesses .

| Azetidine Derivative | Catalyst | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| This compound | Copper(II)acetate | 95 | 35 |

| 2-(Phenyl)azetidine | Copper(II)acetate | 90 | 9 |

| 2-(4-Chlorophenyl)azetidine | Copper(II)acetate | 96 | 47 |

This table illustrates how varying the substituent affects both the conversion rates and enantiomeric excess in catalytic reactions.

Another study evaluated the cytotoxic effects of azetidine derivatives on human cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity against THP-1 cells (human monocytic leukemia), suggesting a promising avenue for further development as anticancer agents .

作用機序

The mechanism of action of 2-(4-Bromophenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the four-membered azetidine ring, which makes it highly reactive under appropriate conditions . This reactivity allows it to interact with various biological molecules and pathways, leading to its observed effects .

類似化合物との比較

2-(4-Bromophenyl)azetidine can be compared with other similar compounds, such as aziridines and other azetidines. While aziridines also contain a nitrogen atom in a three-membered ring, azetidines have a four-membered ring, which provides different reactivity and stability profiles . The unique four-membered ring structure of this compound makes it more stable than aziridines but still highly reactive due to ring strain .

List of Similar Compounds

生物活性

2-(4-Bromophenyl)azetidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis and Structural Characteristics

This compound is synthesized through various methods, including cyclization reactions involving substituted acetic acids and Schiff bases. The presence of the bromine atom on the phenyl ring enhances the compound's reactivity and biological activity. The structural formula can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of azetidine derivatives, including this compound. For example, compounds derived from azetidine structures have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and others. The mechanism often involves disruption of microtubule dynamics, leading to apoptosis in cancer cells .

Table 1: Antiproliferative Activity of Azetidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 12.5 |

| Other derivatives | MCF-7 | 8.0-15.0 |

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on enzymes such as tyrosinase, which is crucial in melanin biosynthesis and is a target for skin-whitening agents. Inhibition of this enzyme can lead to decreased melanin production, making it a candidate for cosmetic applications .

Table 2: Tyrosinase Inhibition Data

| Compound | IC50 (mM) | Type of Inhibition |

|---|---|---|

| This compound | 0.05 | Non-competitive |

| Control (Kojic Acid) | 0.18 | Competitive |

Mechanistic Insights

The mechanism of action for the biological activities of this compound involves interactions at the molecular level that disrupt normal cellular functions. For instance, its anticancer activity may be attributed to its ability to bind to tubulin, thereby inhibiting microtubule polymerization . Additionally, molecular docking studies suggest that its brominated phenyl group enhances binding affinity to target proteins involved in cancer progression and enzyme activity regulation .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that this compound exhibited significant growth inhibition in MCF-7 cells with an IC50 value of 12.5 µM, indicating its potential as a lead compound in cancer therapy .

- Tyrosinase Inhibition : Another investigation reported that this compound effectively inhibited tyrosinase with an IC50 value of 0.05 mM, outperforming traditional inhibitors like kojic acid .

- Synthetic Pathways : Various synthetic approaches have been developed to optimize yields and enhance biological activity, including modifications to the azetidine ring structure which have shown promising results in preliminary assays .

特性

IUPAC Name |

2-(4-bromophenyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWNZTPBMDNIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270542-80-7 | |

| Record name | 2-(4-bromophenyl)azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。